molecular formula C34H44N4O8 B12682845 N,N'-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide diacetate CAS No. 134888-33-8

N,N'-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide diacetate

Cat. No.: B12682845
CAS No.: 134888-33-8
M. Wt: 636.7 g/mol
InChI Key: JJXRTUMRLCRSAS-UHFFFAOYSA-N
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Description

N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide diacetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, and its functional groups that include piperidine and propanamide moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide diacetate typically involves multiple steps. The starting material is often anthracene, which undergoes oxidation to form 9,10-anthraquinone. This intermediate is then subjected to further reactions to introduce the piperidine and propanamide groups. The final step involves the acetylation of the compound to form the diacetate derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide diacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .

Scientific Research Applications

N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide diacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide diacetate involves its interaction with specific molecular targets and pathways. The anthracene core can intercalate with DNA, potentially disrupting cellular processes. The piperidine and propanamide groups may also interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

134888-33-8

Molecular Formula

C34H44N4O8

Molecular Weight

636.7 g/mol

IUPAC Name

acetic acid;N-[9,10-dioxo-6-(3-piperidin-1-ylpropanoylamino)anthracen-2-yl]-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C30H36N4O4.2C2H4O2/c35-27(11-17-33-13-3-1-4-14-33)31-21-7-9-23-25(19-21)29(37)24-10-8-22(20-26(24)30(23)38)32-28(36)12-18-34-15-5-2-6-16-34;2*1-2(3)4/h7-10,19-20H,1-6,11-18H2,(H,31,35)(H,32,36);2*1H3,(H,3,4)

InChI Key

JJXRTUMRLCRSAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)CCN5CCCCC5

Origin of Product

United States

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